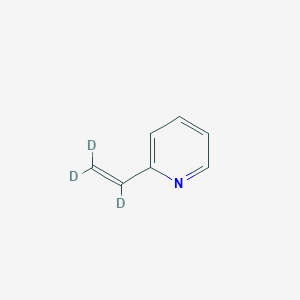
Dimethylazanium;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylazanium;nitrate, also known as dimethylamine nitrate, is a chemical compound with the formula (CH₃)₂NH₂NO₃. It is a salt composed of the dimethylammonium cation and the nitrate anion. This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction: Dimethylamine is reacted with concentrated nitric acid.
Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.
Crystallization: The salt is then crystallized from the solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Drying: The final product is dried to obtain the pure this compound crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylazanium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to replace the nitrate group.
Major Products Formed
Oxidation: Nitrogen oxides such as NO₂ and NO.
Reduction: Dimethylamine and other amines.
Substitution: Compounds with different functional groups replacing the nitrate.
Wissenschaftliche Forschungsanwendungen
Dimethylazanium;nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its energetic properties.
Wirkmechanismus
The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium nitrate: Similar in structure but with one less methyl group.
Ethylammonium nitrate: Similar but with an ethyl group instead of two methyl groups.
Trimethylammonium nitrate: Contains three methyl groups instead of two.
Uniqueness
Dimethylazanium;nitrate is unique due to its specific balance of properties, making it suitable for various applications in research and industry. Its energetic properties make it particularly valuable in the production of explosives and propellants.
Eigenschaften
Molekularformel |
C2H8N2O3 |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
dimethylazanium;nitrate |
InChI |
InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
PNPNMXIOVGWFOM-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH2+]C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)








![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



